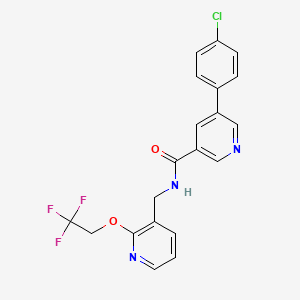

5-(4-chlorophenyl)-N-((2-(2,2,2-trifluoroethoxy)pyridin-3-yl)methyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

. Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, da sie Natriumkanäle blockieren kann, die für die Übertragung von Schmerzsignalen entscheidend sind.

Vorbereitungsmethoden

Die Synthese von CHEMBL1270208 umfasst mehrere Schritte, beginnend mit der Herstellung der Kern-Pyridinstruktur. Die Syntheseroute umfasst in der Regel die folgenden Schritte:

Bildung des Pyridinkerns: Dies beinhaltet die Reaktion geeigneter Ausgangsmaterialien unter kontrollierten Bedingungen, um den Pyridinring zu bilden.

Einführung der Chlorphenylgruppe: Dieser Schritt beinhaltet die Substitution eines Wasserstoffatoms am Pyridinring durch eine Chlorphenylgruppe.

Anlagerung der Trifluorethoxygruppe: Dies beinhaltet die Reaktion der Zwischenverbindung mit einem Trifluorethoxyreagenz, um die Trifluorethoxygruppe einzuführen.

Bildung der Carboxamidgruppe: Dieser letzte Schritt beinhaltet die Reaktion der Zwischenverbindung mit einem geeigneten Amin, um die Carboxamidgruppe zu bilden.

Analyse Chemischer Reaktionen

CHEMBL1270208 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene reduzierte Formen umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine ihrer funktionellen Gruppen durch eine andere Gruppe ersetzt wird.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

CHEMBL1270208 hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Eigenschaften und Funktionen von Natriumkanälen zu untersuchen.

Biologie: Die Verbindung wird in der biologischen Forschung verwendet, um die Rolle von Natriumkanälen in verschiedenen physiologischen Prozessen zu untersuchen.

Medizin: CHEMBL1270208 wird in der medizinischen Forschung verwendet, um neue Behandlungen für Schmerzen und andere Erkrankungen zu entwickeln, die mit Natriumkanalfunktionsstörungen zusammenhängen.

Industrie: Die Verbindung wird bei der Entwicklung neuer Medikamente und anderer chemischer Produkte verwendet.

Wirkmechanismus

CHEMBL1270208 übt seine Wirkung aus, indem es den menschlichen Natriumkanal NaV1.8 inhibiert. Diese Hemmung blockiert den Fluss von Natriumionen durch den Kanal, was wiederum die Übertragung von Schmerzsignalen verhindert. Zu den molekularen Zielstrukturen von CHEMBL1270208 gehören das Natriumkanalprotein selbst und die an seinem Wirkmechanismus beteiligten Pfade, darunter der Natriumionentransportpfad.

Wissenschaftliche Forschungsanwendungen

Structure

The chemical structure of 5-(4-chlorophenyl)-N-((2-(2,2,2-trifluoroethoxy)pyridin-3-yl)methyl)nicotinamide can be represented as follows:C19H18ClF3N2OThis structure includes:

- A chlorophenyl group which may enhance lipophilicity and biological activity.

- A trifluoroethoxy group that can influence the compound's pharmacokinetics.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit key pathways involved in tumor growth and metastasis. The compound's ability to interact with specific molecular targets makes it a candidate for further development as an anticancer agent .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of various enzymes. Notably, it has shown inhibitory effects on sodium channels (NaV1) with an IC50 value of 87 nM, indicating potent activity . Such inhibition is crucial in the context of neurological disorders and cardiac conditions where sodium channel modulation is beneficial.

Diabetes Management

Compounds with structural similarities to this nicotinamide derivative have been explored for their role as α-glucosidase inhibitors, which are vital in managing type 2 diabetes mellitus (T2DM). By inhibiting this enzyme, the compound could help regulate blood glucose levels effectively .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the efficacy of related compounds in inhibiting cancer cell proliferation. The findings suggested that modifications to the chlorophenyl and trifluoroethoxy groups could enhance anticancer activity by increasing binding affinity to target proteins involved in cancer progression .

Case Study 2: Neurological Applications

Another research effort focused on the compound's interaction with sodium channels. The results demonstrated that the compound could stabilize the inactive state of these channels, thereby reducing excitability in neuronal tissues. This property is particularly relevant for developing treatments for epilepsy and other neurological disorders .

Summary of Findings

| Application | Description | Evidence |

|---|---|---|

| Anticancer Activity | Inhibits tumor growth through specific molecular interactions | Studies showing reduced proliferation |

| Enzyme Inhibition | Potent inhibitor of sodium channels (IC50: 87 nM) | Binding affinity data |

| Diabetes Management | Potential α-glucosidase inhibitor for T2DM management | Similar compounds showing efficacy |

Wirkmechanismus

CHEMBL1270208 exerts its effects by inhibiting the human sodium channel NaV1.8. This inhibition blocks the flow of sodium ions through the channel, which in turn prevents the transmission of pain signals. The molecular targets of CHEMBL1270208 include the sodium channel protein itself, and the pathways involved in its mechanism of action include the sodium ion transport pathway.

Vergleich Mit ähnlichen Verbindungen

CHEMBL1270208 ist in seiner spezifischen Hemmung des NaV1.8-Natriumkanals einzigartig. Zu den ähnlichen Verbindungen gehören:

Rimeporidhydrochlorid: Ein potenter und selektiver Inhibitor des Natrium-Wasserstoff-Austauschs 1 (NHE-1).

Aneratrigin: Ein Blocker des Natriumkanalproteins vom Typ 9, Untereinheit Alpha.

Indazol: Eine Verbindung mit einem breiten Spektrum an biologischen Aktivitäten, einschließlich Natriumkanalhemmung.

Hydrochinidin: Ein Antiarrhythmikum, das Natrium- und Kaliumströme blockiert.

Chinidinhydrochlorid-Monohydrat: Ein optisches Isomer von Chinin, das Natrium- und Kaliumströme blockiert.

Diese Verbindungen weisen gewisse Ähnlichkeiten mit CHEMBL1270208 hinsichtlich ihrer Fähigkeit auf, Natriumkanäle zu hemmen, unterscheiden sich jedoch in ihren spezifischen Zielstrukturen und Wirkmechanismen .

Biologische Aktivität

5-(4-chlorophenyl)-N-((2-(2,2,2-trifluoroethoxy)pyridin-3-yl)methyl)nicotinamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C20H15ClF3N3O2 with a molecular weight of 405.80 g/mol. The structural features include a chlorophenyl group and a trifluoroethoxy-pyridine moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H15ClF3N3O2 |

| Molecular Weight | 405.80 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . The mechanism involves the inhibition of bacterial growth through interference with critical metabolic pathways.

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory potential. It has shown promising results as an acetylcholinesterase inhibitor, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's . The binding interactions with bovine serum albumin (BSA) suggest that it may also have implications in drug delivery systems due to its ability to modulate protein interactions.

Anticancer Properties

Preliminary studies indicate that derivatives of this compound may possess anticancer properties. For example, compounds with similar structures have demonstrated antiproliferative effects in various cancer cell lines . The presence of the trifluoroethoxy group is believed to enhance these effects by improving bioavailability and target specificity.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets within cells. Docking studies have elucidated the binding affinities and modes of interaction with various proteins, highlighting its potential as a lead compound for further development .

Case Studies

- Study on Antibacterial Activity : A series of derivatives were synthesized and tested against common bacterial strains. The study concluded that modifications in the trifluoroethoxy group significantly affected antibacterial potency .

- Enzyme Inhibition Study : Another research focused on the enzyme inhibitory effects of this compound on acetylcholinesterase and urease. Results indicated strong inhibition rates comparable to established drugs in the market .

Table 2: Summary of Biological Activities

Eigenschaften

IUPAC Name |

5-(4-chlorophenyl)-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClF3N3O2/c21-17-5-3-13(4-6-17)15-8-16(10-25-9-15)18(28)27-11-14-2-1-7-26-19(14)29-12-20(22,23)24/h1-10H,11-12H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKFKDOCPJGONT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OCC(F)(F)F)CNC(=O)C2=CN=CC(=C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.